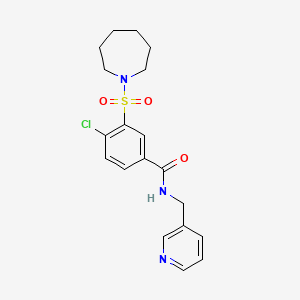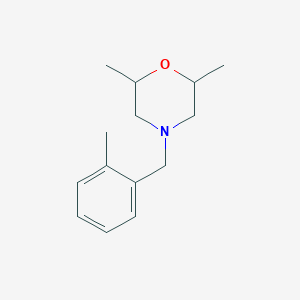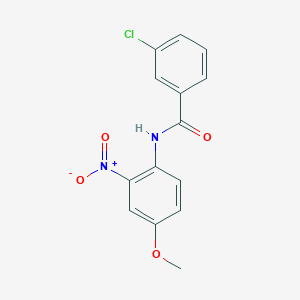
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 has been shown to have potential therapeutic benefits in cancer treatment.
作用机制
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide inhibits MCT1, which is overexpressed in many types of cancer. MCT1 is responsible for the transport of lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 by this compound leads to a decrease in lactate transport and a decrease in intracellular pH. This ultimately results in a decrease in ATP production and cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce lactate levels in cancer cells, leading to a decrease in intracellular pH and a decrease in ATP production. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.
实验室实验的优点和局限性
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for cancer research. Another advantage is that it is a small molecule inhibitor, making it relatively easy to use in lab experiments. One limitation is that it is not currently approved for clinical use, so its potential therapeutic benefits in humans are not yet known. Another limitation is that it may have off-target effects on other monocarboxylate transporters, which could complicate data interpretation.
未来方向
There are several future directions for research on 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
合成方法
The synthesis of 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide involves several steps. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-azepanethiol to form 4-chloro-3-(1-azepanylsulfanyl)benzoic acid. This intermediate is then reacted with 3-pyridinemethanol to produce the final product, this compound.
科学研究应用
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits lactate transport and reduces lactate levels in cancer cells. This leads to a decrease in intracellular pH and a decrease in ATP production, ultimately resulting in cancer cell death. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-8-7-16(19(24)22-14-15-6-5-9-21-13-15)12-18(17)27(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUOQCWVJRVGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)

![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5161633.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide](/img/structure/B5161638.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)
![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)

![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
